7-Methylnaphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It consists of a naphthalene ring substituted with a methyl group at the 7th position and a sulfonyl chloride group at the 1st position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation step typically involves the reaction of 7-methylnaphthalene with sulfuric acid or oleum to form 7-methylnaphthalene-1-sulfonic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and advanced chlorination techniques are employed to ensure high yields and purity while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, halogens (e.g., chlorine, bromine), and acyl chlorides are used in the presence of catalysts such as sulfuric acid or aluminum chloride.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
7-Methylnaphthalene-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 7-methylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the naphthalene ring and methyl group.
Toluene-4-sulfonyl Chloride: Contains a toluene ring instead of a naphthalene ring.
Naphthalene-1-sulfonyl Chloride: Similar but without the methyl group at the 7th position
Uniqueness
7-Methylnaphthalene-1-sulfonyl chloride is unique due to the presence of both the naphthalene ring and the methyl group, which can influence its reactivity and the properties of its derivatives. The methyl group can provide steric hindrance and electronic effects that differentiate it from other sulfonyl chlorides .
Properties
Molecular Formula |
C11H9ClO2S |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
7-methylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3 |
InChI Key |
LVQLYZBLCWWJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.